3-Methyl-N-(3-methylcyclohexyl)aniline
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Overview
Description
3-Methyl-N-(3-methylcyclohexyl)aniline: is an organic compound belonging to the class of anilines, which are aromatic amines. This compound features a benzene ring substituted with a methyl group and an aniline group, where the nitrogen atom is further bonded to a 3-methylcyclohexyl group. The molecular formula of this compound is C14H21N .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-N-(3-methylcyclohexyl)aniline can be achieved through several methods:
Direct Nucleophilic Substitution: This involves the reaction of aniline with 3-methylcyclohexyl halides under basic conditions.
Reduction of Nitroarenes: The nitro derivative of the compound can be reduced using hydrogenation or other reducing agents.
Palladium-Catalyzed Amination: This method involves the use of palladium catalysts to facilitate the amination of aryl halides with 3-methylcyclohexylamines.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation of nitro compounds or palladium-catalyzed cross-coupling reactions due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro derivatives to the corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Corresponding amines from nitro derivatives.
Substitution: Various substituted anilines depending on the substituent introduced.
Scientific Research Applications
Chemistry: 3-Methyl-N-(3-methylcyclohexyl)aniline is used as a building block in organic synthesis, particularly in the preparation of more complex molecules .
Biology and Medicine: The compound is explored for its potential in medicinal chemistry, especially in the development of drug candidates containing hindered amine motifs .
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Methyl-N-(3-methylcyclohexyl)aniline involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, influencing biological pathways . The exact mechanism can vary based on the specific context of its use.
Comparison with Similar Compounds
N-Methylcyclohexylamine: Similar structure but lacks the aromatic benzene ring.
N,N-Dimethylaniline: Contains a dimethylamino group instead of the 3-methylcyclohexyl group.
Cyclohexylamine: Lacks the methyl group on the cyclohexyl ring and the aromatic benzene ring.
Uniqueness: 3-Methyl-N-(3-methylcyclohexyl)aniline is unique due to the presence of both a methyl-substituted benzene ring and a 3-methylcyclohexyl group attached to the nitrogen atom. This combination imparts distinct chemical and physical properties, making it valuable in specific synthetic and industrial applications .
Properties
CAS No. |
109246-77-7 |
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Molecular Formula |
C14H21N |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
3-methyl-N-(3-methylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-11-5-3-7-13(9-11)15-14-8-4-6-12(2)10-14/h3,5,7,9,12,14-15H,4,6,8,10H2,1-2H3 |
InChI Key |
SPUOQJWSYSCGMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)NC2=CC=CC(=C2)C |
Origin of Product |
United States |
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